molecular formula C9H17NO2S B12312268 3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione

3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B12312268
M. Wt: 203.30 g/mol
InChI Key: BEANQXRJUIUMKN-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a piperidine ring fused with a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a thiolane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

3-piperidin-3-ylthiolane 1,1-dioxide

InChI

InChI=1S/C9H17NO2S/c11-13(12)5-3-9(7-13)8-2-1-4-10-6-8/h8-10H,1-7H2

InChI Key

BEANQXRJUIUMKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2CCS(=O)(=O)C2

Origin of Product

United States

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